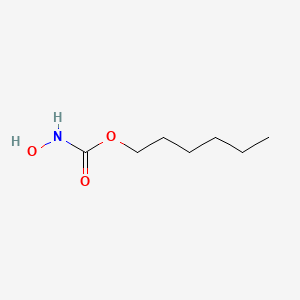
Hydroxycarbamic acid hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxycarbamic acid hexyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are found in various natural and synthetic products. This particular ester is characterized by its hexyl group attached to the hydroxycarbamic acid moiety, making it a unique compound with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxycarbamic acid hexyl ester can be synthesized through the esterification of hydroxycarbamic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Hydroxycarbamic acid and hexanol.
Reduction: Hexanol and hydroxycarbamic acid derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Hydroxycarbamic acid hexyl ester finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Wirkmechanismus
The mechanism of action of hydroxycarbamic acid hexyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The ester bond can be hydrolyzed in biological systems, releasing hydroxycarbamic acid and hexanol, which may exert their effects through different pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: Another ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester with an ethyl group, known for its presence in fermented foods and beverages.
Butyl carbamate: An ester with a butyl group, used in various industrial applications.
Uniqueness: Hydroxycarbamic acid hexyl ester is unique due to its hexyl group, which imparts specific physical and chemical properties.
Eigenschaften
CAS-Nummer |
592-70-1 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
hexyl N-hydroxycarbamate |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5-6-11-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) |
InChI-Schlüssel |
XDRRRJZZMBWXHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


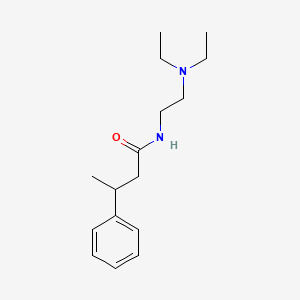
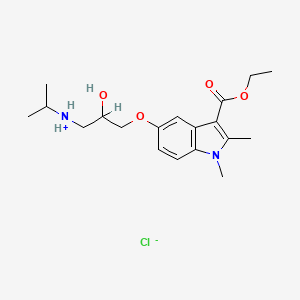
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
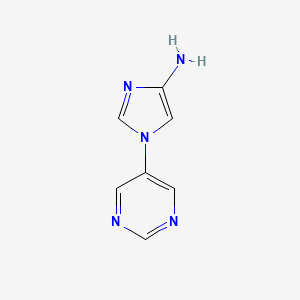

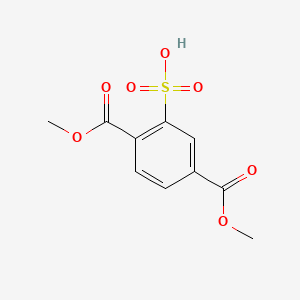
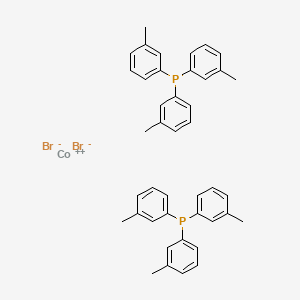
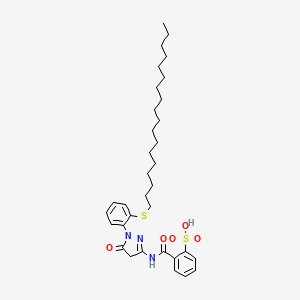
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
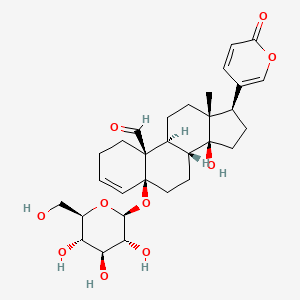
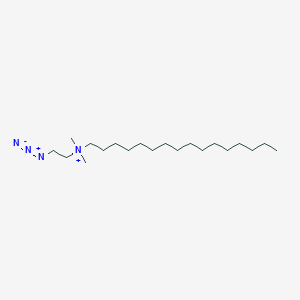
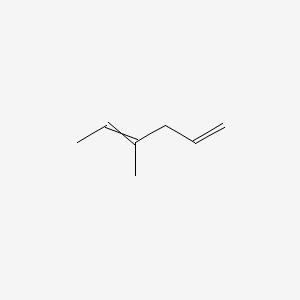

![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
